cis-2-Iodocyclopropanecarboxylic acid
Overview
Description
cis-2-Iodocyclopropanecarboxylic acid is a chemical compound with the molecular formula C4H5IO2 and a molecular weight of 211.99 g/mol . This compound is characterized by the presence of an iodine atom attached to a cyclopropane ring, which is further connected to a carboxylic acid group. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of cis-2-Iodocyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which is then iodinated to form the desired product . Another method includes the reaction of cyclopropanecarboxylic acid with iodine in the presence of a suitable catalyst . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
cis-2-Iodocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
cis-2-Iodocyclopropanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2-Iodocyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The iodine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context of its use .
Comparison with Similar Compounds
cis-2-Iodocyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
trans-2-Iodocyclopropanecarboxylic acid: The trans isomer has different spatial arrangement, affecting its reactivity and interaction with biological targets.
2-Bromocyclopropanecarboxylic acid: Contains a bromine atom instead of iodine, leading to differences in reactivity and chemical properties.
This compound stands out due to its unique iodine substitution, which imparts distinct reactivity and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDIEQQVGNSGM-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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